molecular formula C9H15NOS B503654 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol CAS No. 774191-32-1

1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol

Cat. No.: B503654
CAS No.: 774191-32-1
M. Wt: 185.29g/mol
InChI Key: JLVFMHMDKADIAM-UHFFFAOYSA-N
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Description

“1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” is an organic compound that contains a thiophene group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound is structurally related to methamphetamine . It has a molecular weight of 199.31 .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods that produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17NOS . It contains a thiophene group, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives are essential in various applications due to their diverse properties. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 199.31 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

X-ray Structures and Computational Studies

This compound has been explored in the context of structural and computational chemistry. For instance, Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, which can relate to the understanding of similar structures like 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol through computational methods such as density functional theory (DFT) and time-dependent DFT (TDDFT) for predicting bond lengths and angles, enhancing our understanding of its chemical behavior and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Antifungal Activity

Research into new antifungal agents has also included compounds structurally related to this compound. Chevreuil et al. (2007) synthesized new isoxazoles and dihydroisoxazoles, evaluating their antifungal activity against various strains including Candida albicans and Aspergillus fumigatus. These studies contribute to the development of new antifungal agents and highlight the potential pharmaceutical applications of related compounds (Chevreuil, Landreau, Séraphin, Larcher, Mallet, Bouchara, & Richomme, 2007).

Corrosion Inhibition

In the field of materials science, compounds akin to this compound have been investigated for their role in corrosion inhibition. Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines and their performance in inhibiting carbon steel corrosion, an application that could extend to the compound , indicating its potential use in protective coatings and materials engineering (Gao, Liang, & Wang, 2007).

Mechanism of Action

While the specific mechanism of action for “1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” is not mentioned in the search results, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

Properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFMHMDKADIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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